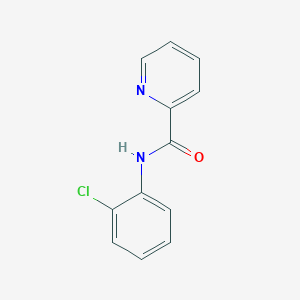![molecular formula C9H15NO2 B7646187 N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide](/img/structure/B7646187.png)
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide, also known as HU-308, is a synthetic cannabinoid that belongs to the class of non-psychotropic cannabinoids. It has been found to have potential therapeutic applications in various medical fields, including cancer, inflammation, and neurodegenerative diseases.
Mechanism of Action
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide acts on the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. The activation of CB2 receptors by this compound leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. This mechanism of action is responsible for the anti-inflammatory and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect against neurodegenerative diseases. In addition, this compound has been found to reduce pain and anxiety in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide in lab experiments is its high potency and selectivity for CB2 receptors. This allows for precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide. One potential direction is the investigation of its therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Furthermore, the development of more potent and selective CB2 agonists could lead to the discovery of new therapeutic agents for various medical conditions.
Synthesis Methods
The synthesis of N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide involves the reaction of 2-cyclohexen-1-one with (1R,2R)-1,2-diaminocyclohexane in the presence of acetic acid as a catalyst. The resulting product is then treated with propionyl chloride to form this compound. This synthesis method has been optimized to produce this compound in high yields and purity.
Scientific Research Applications
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical fields. It has been found to have anti-inflammatory, anti-cancer, and neuroprotective properties. In a study conducted on human breast cancer cells, this compound was found to inhibit cancer cell growth and induce apoptosis. In another study, this compound was found to have anti-inflammatory effects in a mouse model of acute lung injury.
properties
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclohexyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-9(12)10-7-5-3-4-6-8(7)11/h2,7-8,11H,1,3-6H2,(H,10,12)/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQANPYTVJVWHT-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCCC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)


![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)
![[4-(Pyridine-3-carbonyloxymethyl)phenyl]methyl pyridine-3-carboxylate](/img/structure/B7646163.png)
![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)

![4-(piperazin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B7646201.png)
![1-[(2-Methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7646204.png)